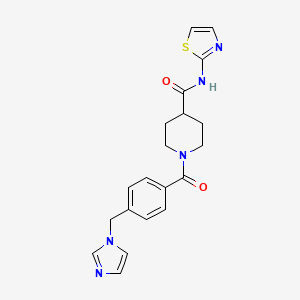![molecular formula C23H25N5O3 B2456803 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide CAS No. 1215647-34-9](/img/structure/B2456803.png)
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often studied for their potential biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .科学的研究の応用
Facile Synthesis of Novel Triazoloquinoxalines
A study by Rashed et al. (1990) outlined a facile synthesis route for 1-aryl-s-triazolo[4,3-a]quinoxalin-4-ones through the pyrolysis of corresponding hydrazones, yielding satisfactory results. This method underscores the potential for creating diverse quinoxaline derivatives, which could be explored for various biological activities based on their structural analogies (Rashed et al., 1990).
Antimicrobial Activity of Substituted Quinoxalines
Research by Badran et al. (2003) focused on the synthesis of fused triazolo and ditriazoloquinoxaline derivatives, evaluating their antimicrobial and antifungal activities. Compounds such as 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines exhibited potent antibacterial activity, suggesting the relevance of these derivatives in developing new antimicrobial agents (Badran, Abouzid, & Hussein, 2003).
Synthesis of Tetrazoloquinoxalines with Antimicrobial Activity
Kim et al. (2001) synthesized 4-substituted tetrazolo[1,5-a]quinoxalines, showcasing their antimicrobial, antifungal, and algicidal activities against various strains. This highlights the potential of tetrazoloquinoxalines in pharmaceutical applications, especially in developing treatments for microbial infections (Kim, Kim, & Kurasawa, 2001).
Biological Evaluation of Quinoxaline Derivatives
Alswah et al. (2013) explored the anticonvulsant properties of novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide. This study indicates the potential of these compounds in addressing neurological disorders, showcasing the versatility of quinoxaline derivatives in medicinal chemistry (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
作用機序
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it affects pathways related toDNA replication and transcription . This can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.
Result of Action
The result of the compound’s action is likely to be cell death , particularly in cancer cells . This is due to the disruption of DNA structure and function, which can lead to cell cycle arrest and apoptosis . In particular, one study found that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-5-26(6-2)20(29)14-27-23(30)28-18-12-8-7-11-17(18)24-22(21(28)25-27)31-19-13-9-10-15(3)16(19)4/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMOOYAHDFYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


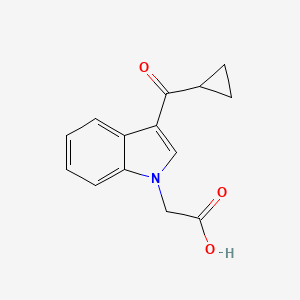
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)

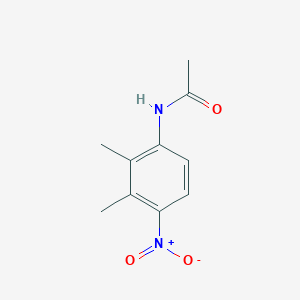
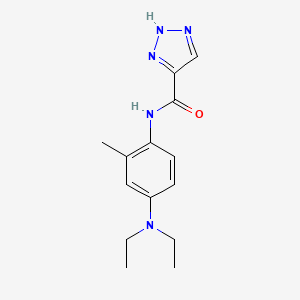
![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
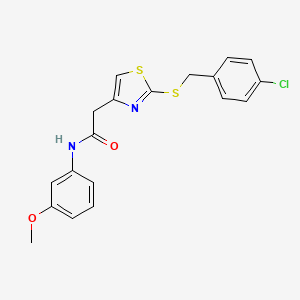


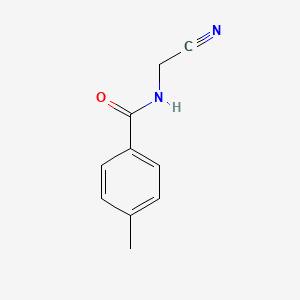
![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
